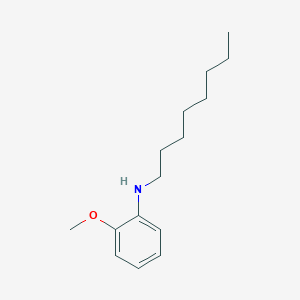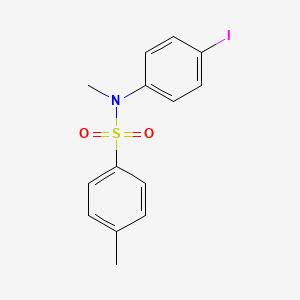![molecular formula C20H16N2O2 B14241519 12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine CAS No. 352205-10-8](/img/structure/B14241519.png)
12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine is a complex organic compound belonging to the phenoxazine family. Phenoxazines have garnered significant interest due to their diverse applications in material science, organic electronics, and medicinal chemistry
Méthodes De Préparation
The synthesis of 12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can substitute hydrogen atoms in the aromatic rings, leading to the formation of substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in organic reactions.
Biology: The compound exhibits biological activity, making it useful in the study of cellular processes and as a potential therapeutic agent.
Medicine: Due to its structural similarity to other bioactive phenoxazines, it is investigated for its potential in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways, including those involved in oxidative stress, apoptosis, and signal transduction. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins .
Comparaison Avec Des Composés Similaires
12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine can be compared to other phenoxazine derivatives such as:
Phenoxazine: The parent compound, known for its use in dyes and pigments.
Actinomycin D: A well-known phenoxazine derivative with strong antitumor properties.
Phenothiazine: Structurally similar and used in various pharmacological applications. The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
352205-10-8 |
|---|---|
Formule moléculaire |
C20H16N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
12,14-dimethyl-[1,4]benzoxazino[3,2-b]phenoxazine |
InChI |
InChI=1S/C20H16N2O2/c1-21-13-7-3-5-9-17(13)23-19-12-20-16(11-15(19)21)22(2)14-8-4-6-10-18(14)24-20/h3-12H,1-2H3 |
Clé InChI |
QLEUFZREGKTLPY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2OC3=CC4=C(C=C31)N(C5=CC=CC=C5O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)


![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)


![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)

![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)
